molecular formula C35H34N2S B2935865 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-43-5

2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2935865
CAS No.: 303985-43-5
M. Wt: 514.73
InChI Key: NNTMQEJLONXGHH-ADDAYVOGSA-N
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Description

2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile is a useful research compound. Its molecular formula is C35H34N2S and its molecular weight is 514.73. The purity is usually 95%.
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Scientific Research Applications

Improved Synthesis Techniques

The development of improved, odorless synthesis methods for tert-butyl aryl sulfides, which are precursors to various functional materials including fluorescent dyes and stable radicals, highlights the significance of such compounds in materials science. By utilizing S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol, researchers have achieved high yields under milder conditions, enabling more compliant access to these materials (Kopp, Schiemann, & Fleck, 2020).

Catalytic Applications

Catalytic properties are a key area of research for compounds with tert-butyl and sulfanyl groups. Studies on dinuclear palladium complexes of binucleating tetraaza-thiophenolate ligands have revealed their potential in catalysis, demonstrating the role of sulfur-containing ligands in enhancing reactivity and selectivity in metal-catalyzed reactions (Siedle & Kersting, 2006).

Novel Heterocyclic Structures

Research into novel C2P3S4 heterocycles and phosphorus-containing compounds indicates the importance of tert-butyl groups in stabilizing unique molecular structures. These studies contribute to our understanding of electron delocalization and aromaticity in heterocycles, potentially opening new avenues for the development of materials with specific electronic properties (Ionkin et al., 2008).

Environmental and Material Chemistry

The fixation of carbon dioxide and other small molecules using bifunctional frustrated Lewis pairs showcases an application in environmental chemistry, aiming at carbon capture and utilization. Such studies not only contribute to the understanding of small molecule activation but also demonstrate the potential of these compounds in mitigating climate change effects (Theuergarten et al., 2012).

High-Performance Materials

The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, offering high refractive indices and good thermomechanical stabilities, represents an application in the development of high-performance materials. Such compounds are valuable for optical and electronic applications, where material properties like refractive index and birefringence are critical (Tapaswi et al., 2015).

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2S/c1-25-6-10-27(11-7-25)14-18-30-22-32(21-17-28-12-8-26(2)9-13-28)37-34(33(30)23-36)38-24-29-15-19-31(20-16-29)35(3,4)5/h6-22H,24H2,1-5H3/b18-14-,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTMQEJLONXGHH-ADDAYVOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.